REACTION_CXSMILES
|
C[C:2]([CH3:5])([O-:4])C.[K+].[S:7]1[CH:11]=[CH:10][C:9]([CH:12]=O)=[CH:8]1.C1C[O:17][CH2:16]C1>>[S:7]1[CH:11]=[CH:10][C:9]([CH:12]=[CH:5][C:2]([O:17][CH3:16])=[O:4])=[CH:8]1 |f:0.1|
|
Name
|
|
Quantity
|
61.5 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
800 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
S1C=C(C=C1)C=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was cooled in an ice bath
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with 5% sulfuric acid (300 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted twice with ether
|
Type
|
WASH
|
Details
|
each washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by FC (10% ethyl acetate in hexanes)
|
Type
|
CUSTOM
|
Details
|
crystallized from hexanes
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
S1C=C(C=C1)C=CC(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 71.3 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C[C:2]([CH3:5])([O-:4])C.[K+].[S:7]1[CH:11]=[CH:10][C:9]([CH:12]=O)=[CH:8]1.C1C[O:17][CH2:16]C1>>[S:7]1[CH:11]=[CH:10][C:9]([CH:12]=[CH:5][C:2]([O:17][CH3:16])=[O:4])=[CH:8]1 |f:0.1|
|
Name
|
|
Quantity
|
61.5 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
800 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
S1C=C(C=C1)C=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was cooled in an ice bath
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with 5% sulfuric acid (300 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted twice with ether
|
Type
|
WASH
|
Details
|
each washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by FC (10% ethyl acetate in hexanes)
|
Type
|
CUSTOM
|
Details
|
crystallized from hexanes
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
S1C=C(C=C1)C=CC(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 71.3 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |